molecular formula C19H28N2O B2819954 N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)cyclohexanecarboxamide CAS No. 946362-52-3

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)cyclohexanecarboxamide

Cat. No.: B2819954
CAS No.: 946362-52-3
M. Wt: 300.446
InChI Key: MENSKDIWCBHVQJ-UHFFFAOYSA-N
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Description

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)cyclohexanecarboxamide is a complex organic compound featuring a quinoline derivative linked to a cyclohexanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)cyclohexanecarboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.

    Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives, which may exhibit different pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions depending on the desired substitution.

Major Products

The major products of these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications in drug development.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It has potential as a lead compound in the development of new drugs, particularly those targeting neurological and inflammatory conditions.

    Industry: The compound can be utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)cyclohexanecarboxamide is likely related to its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA or inhibit enzymes like topoisomerases, while the cyclohexanecarboxamide group may enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.

    Cyclohexanecarboxamide Derivatives: Compounds such as gabapentin, which is used for neuropathic pain.

Uniqueness

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)cyclohexanecarboxamide is unique due to its combined structural features, which may confer distinct pharmacological properties compared to other quinoline or cyclohexanecarboxamide derivatives. Its dual functionality allows for versatile applications in various fields of research and industry.

Biological Activity

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula for this compound is C22H32N4O2C_{22}H_{32}N_{4}O_{2}. The compound can be synthesized through various methods that typically involve the reaction of 1-methyl-1,2,3,4-tetrahydroquinoline with cyclohexanecarboxylic acid derivatives under specific conditions to yield high purity and yield products .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Potential mechanisms include:

  • Receptor Binding : The compound may bind to various receptors involved in signaling pathways related to cell proliferation and apoptosis.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes that play critical roles in metabolic pathways.
  • Modulation of Cellular Pathways : The compound may influence pathways associated with cancer cell survival and resistance to chemotherapy .

Antitumor Activity

Research indicates that derivatives of tetrahydroquinoline exhibit notable antitumor properties. In vitro studies have demonstrated that compounds similar to this compound possess IC50 values indicating significant cytotoxicity against various cancer cell lines .

CompoundIC50 (µg/mL)Reference
Doxorubicin37.5
Compound A25
Compound B10

Neuroprotective Effects

Some studies suggest that the compound may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This activity could be beneficial in treating neurodegenerative diseases .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and may modulate immune responses .

Case Studies and Research Findings

  • Antitumor Efficacy : A study published in Journal of Medicinal Chemistry evaluated several tetrahydroquinoline derivatives for their antitumor activity. The results indicated that certain derivatives had better efficacy than standard chemotherapeutic agents like Doxorubicin .
  • Neuroprotection : Research conducted at a university laboratory explored the neuroprotective potential of tetrahydroquinoline derivatives. The findings suggested that these compounds could protect against neuronal damage induced by oxidative stress .
  • Inflammation Models : In vivo models demonstrated that the compound could significantly reduce inflammation markers in animal models of arthritis, suggesting potential therapeutic applications in inflammatory diseases .

Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O/c1-21-13-5-8-17-14-15(9-10-18(17)21)11-12-20-19(22)16-6-3-2-4-7-16/h9-10,14,16H,2-8,11-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENSKDIWCBHVQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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